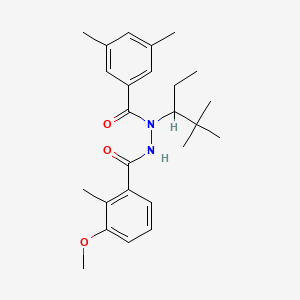![molecular formula C18H17N3O2S B2729991 2-(4-Cyanobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 476280-35-0](/img/structure/B2729991.png)
2-(4-Cyanobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Cyanobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic organic compound belonging to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzo[b]thiophene core, which is a sulfur-containing heterocycle, substituted with a cyanobenzamido group and a carboxamide group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyanobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[b]thiophene Core: This can be achieved through the cyclization of appropriate precursors such as 2-aminothiophenol with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Introduction of the Cyanobenzamido Group: This step involves the reaction of the benzo[b]thiophene intermediate with 4-cyanobenzoyl chloride in the presence of a base like triethylamine to form the amide bond.
Carboxamide Formation:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, purification steps such as recrystallization or chromatography, and stringent quality control measures to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[b]thiophene ring, leading to sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the amide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines and alcohols under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-(4-Cyanobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit or activate certain enzymes, leading to a cascade of biochemical events. The exact pathways can vary depending on the biological context, but common targets include kinases, proteases, and other regulatory proteins involved in cell signaling and metabolism.
Comparación Con Compuestos Similares
Similar Compounds
Benzo[b]thiophene-2-carboxamide derivatives: These compounds share the benzo[b]thiophene core and have similar biological activities.
4-Cyanobenzamido derivatives: Compounds with the 4-cyanobenzamido group exhibit comparable pharmacological properties.
Uniqueness
2-(4-Cyanobenzamido)-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is unique due to its specific substitution pattern, which can confer distinct biological activities and pharmacokinetic properties compared to other similar compounds. This uniqueness makes it a valuable candidate for further research and development in medicinal chemistry.
Propiedades
IUPAC Name |
2-[(4-cyanobenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-10-2-7-14-13(8-10)15(16(20)22)18(24-14)21-17(23)12-5-3-11(9-19)4-6-12/h3-6,10H,2,7-8H2,1H3,(H2,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJSREBUHWFHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)C#N)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]acetamide](/img/structure/B2729911.png)

![Tert-butyl 2-[(but-2-ynoylamino)methyl]-2-(trifluoromethyl)pyrrolidine-1-carboxylate](/img/structure/B2729914.png)
![4-(Ethoxycarbonyl)-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2729915.png)
![(1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2729916.png)


![2-{6,7-dimethoxy-2-oxo-3-[(phenylamino)methyl]-1,2-dihydroquinolin-1-yl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2729924.png)
![1-{2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidine-4-carboxamide](/img/structure/B2729925.png)




